Cas no 156-81-0 (pyrimidine-2,4-diamine)

pyrimidine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine-2,4-diamine
- pyrimidine-2,4-diyldiamine
- 3-Morpholinosydnoneimine HCl
- 2,4-Diaminopyrimidine
- 2,3-DIPHENYL-6-NITROQUINOXALINE
- 2,4-diaminopyridine
- 2,4-diamino-pyrimidine
- 2,4-Pyrimidinediamine
- 2,6-DIAMINOPYRIMIDINE
- DAP
- diamino-pyrimidine
- Pyrimidine,2,4-diamino
- pyrimidinediamine
- Pyrimidine,2,4-diamino- (6CI,7CI,8CI)
- NSC 30856
- Diaminopyrimidine
- Pyrimidine,2,4-diamino-
- 2,4-DIAMINOPYRIMIDINE 97%
- 2,4-Diaminopyrimidine,97%
- Pyrimidine, 2,4-diamino-
- L5ZY0JJP5J
- YAAWASYJIRZXSZ-UHFFFAOYSA-N
- 4-amino-2-pyrimidineamine
- LG3
- cytosine imine
- 8-azacytosine
- 2,4-Pyrimidinediamine (9CI)
- PubChem7056
- 2,4-pyrmidinediamine
- Pyrimidine,4-diamino-
- Iminodihydropyrimidinimine
- pyrimidine,2,4-diami
- 2,4-Diaminopyrimidine, technical grade
- A3445
- EINECS 205-862-3
- Z856211450
- DTXSID70166021
- D2120
- NSC-30856
- CHEBI:43745
- SCHEMBL18583192
- BDBM50542901
- MFCD00038023
- InChI=1/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8
- CS-W005124
- 156-81-0
- 2,4-diaminopyrimidine-3n-oxide
- SB57571
- EN300-154949
- Q209196
- AM20080406
- SCHEMBL12500595
- NSC30856
- W-201413
- PS-4817
- AKOS009156371
- 4-HYDROXY-NAPHTHALENE-1-CARBOXYLICACIDMETHYLESTER
- Pyrimidine, 2,4-diamine
- NS00025098
- SY014486
- WLN: T6N CNJ BZ DZ
- SCHEMBL53016
- UNII-L5ZY0JJP5J
- CHEMBL1233987
- FT-0609974
- 2,4-Diaminopyrimidine, 98%
- DB-011590
- DTXCID3088512
- pyrimidine-2,4-diamine
-
- MDL: MFCD00038023
- Inchi: 1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8)
- InChI Key: YAAWASYJIRZXSZ-UHFFFAOYSA-N
- SMILES: N1C(N([H])[H])=NC([H])=C([H])C=1N([H])[H]
Computed Properties
- Exact Mass: 110.05900
- Monoisotopic Mass: 110.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- Topological Polar Surface Area: 77.8
- XLogP3: -0.5
Experimental Properties
- Melting Point: 147.0 to 151.0 deg-C
- Refractive Index: 1.46-1.466
- Water Partition Coefficient: 840 g/L (25 ºC)
- PSA: 77.82000
- LogP: 0.80340
pyrimidine-2,4-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Store at room temperature
pyrimidine-2,4-diamine Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyrimidine-2,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154949-2.5g |
pyrimidine-2,4-diamine |
156-81-0 | 95% | 2.5g |
$32.0 | 2023-07-10 | |
Enamine | EN300-154949-1.0g |
pyrimidine-2,4-diamine |
156-81-0 | 95% | 1.0g |
$19.0 | 2023-07-10 | |
Enamine | EN300-154949-100.0g |
pyrimidine-2,4-diamine |
156-81-0 | 95% | 100.0g |
$719.0 | 2023-07-10 | |
Enamine | EN300-154949-50.0g |
pyrimidine-2,4-diamine |
156-81-0 | 95% | 50.0g |
$415.0 | 2023-07-10 | |
TRC | D415250-1g |
2,4-Diaminopyrimidine |
156-81-0 | 1g |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D490994-10g |
2,4-Diaminopyrimidine |
156-81-0 | 98% | 10g |
$135 | 2024-06-06 | |
Enamine | EN300-154949-0.5g |
pyrimidine-2,4-diamine |
156-81-0 | 95% | 0.5g |
$19.0 | 2023-07-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM026-25G |
pyrimidine-2,4-diamine |
156-81-0 | 97% | 25g |
¥ 1,874.00 | 2023-04-03 | |
ChemScence | CS-W005124-10g |
Pyrimidine-2,4-diamine |
156-81-0 | 99.91% | 10g |
$161.0 | 2022-04-27 | |
Fluorochem | 079382-1g |
Pyrimidine-2,4-diamine |
156-81-0 | 99% | 1g |
£14.00 | 2022-03-01 |
pyrimidine-2,4-diamine Related Literature
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Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Additional information on pyrimidine-2,4-diamine
Pyrimidine-2,4-diamine (CAS No. 156-81-0): A Key Intermediate in Modern Pharmaceutical Research
Pyrimidine-2,4-diamine, with the chemical formula C₄H₆N₂, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number CAS No. 156-81-0, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of nucleoside analogs and antiviral agents. Its diamine functionality makes it a valuable building block for constructing more complex pharmacophores, enabling researchers to explore novel therapeutic strategies.
The significance of Pyrimidine-2,4-diamine in medicinal chemistry stems from its ability to form stable hydrogen bonds and participate in multiple chemical reactions, making it an ideal candidate for drug design. Recent advancements in synthetic methodologies have further enhanced its utility, allowing for more efficient and scalable production processes. For instance, catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups, expanding the compound's synthetic potential.
In the realm of drug discovery, Pyrimidine-2,4-diamine has been extensively studied for its role in developing antiviral and anticancer agents. Its structural motif is closely related to natural pyrimidines found in DNA and RNA, which has led to investigations into its derivatives as potential inhibitors of viral polymerases and kinases. Notably, recent research has highlighted its application in the synthesis of nucleoside analogs that mimic natural pyrimidines but exhibit enhanced stability or altered biological activity. These derivatives have shown promise in preclinical studies for treating diseases such as hepatitis B and HIV.
The compound's versatility is further underscored by its incorporation into kinase inhibitors, which are critical targets in oncology research. By modifying the substituents on the pyrimidine core, researchers can fine-tune the binding affinity and selectivity of these inhibitors towards specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated that certain derivatives of Pyrimidine-2,4-diamine can selectively inhibit tyrosine kinases while minimizing off-target effects, offering a promising approach for developing next-generation anticancer therapies.
Another area where Pyrimidine-2,4-diamine has made a significant impact is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the exploration of novel chemical scaffolds, and pyrimidine-based compounds have emerged as effective alternatives. Researchers have leveraged the reactivity of CAS No. 156-81-0 to synthesize derivatives with broad-spectrum antimicrobial activity. These derivatives exhibit mechanisms of action distinct from traditional antibiotics, potentially overcoming resistance mechanisms and providing new treatment options for infections caused by multidrug-resistant pathogens.
The synthetic pathways for producing Pyrimidine-2,4-diamine have also seen considerable innovation. Traditional methods often involve multi-step processes with moderate yields and require harsh reaction conditions. However, recent developments in green chemistry have introduced more sustainable approaches. For instance, biocatalytic methods using engineered enzymes have been explored to streamline the synthesis while reducing environmental impact. Additionally, flow chemistry techniques have enabled continuous production processes, improving efficiency and scalability.
The pharmacokinetic properties of compounds derived from Pyrimidine-2,4-diamine are another focus of ongoing research. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic efficacy and safety profiles. Advanced computational modeling techniques have been employed to predict pharmacokinetic behavior before experimental validation, significantly reducing the time and cost associated with drug development.
In conclusion, Pyrimidine-2,4-diamine, identified by its CAS number CAS No. 156-81-0, remains a cornerstone in pharmaceutical research due to its diverse applications and synthetic flexibility. Its role in developing antiviral、anticancer、and antimicrobial agents underscores its importance in addressing global health challenges. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,the potential applications of this compound are likely to expand further,solidifying its position as a vital intermediate in modern drug discovery.
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